N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

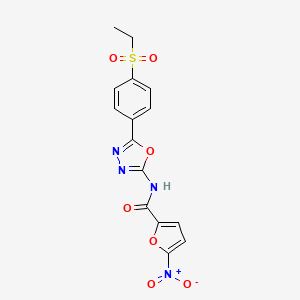

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-(ethylsulfonyl)phenyl group at the 5-position and a 5-nitrofuran-2-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is known for its stability and versatility in medicinal chemistry, often contributing to antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O7S/c1-2-27(23,24)10-5-3-9(4-6-10)14-17-18-15(26-14)16-13(20)11-7-8-12(25-11)19(21)22/h3-8H,2H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCHZXIIWXKJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction followed by coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Mechanism : The nitrofuran moiety interacts with bacterial enzymes, leading to the generation of reactive intermediates that exert antimicrobial effects.

- Research Findings : In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 0.016 μg/mL for certain derivatives.

2. Anticancer Activity

- Mechanism : The compound's structure allows it to interact with cellular targets involved in cancer proliferation.

- Research Findings : Studies have shown significant anticancer activity against various cell lines. For example, one derivative displayed percent growth inhibitions (PGIs) of over 85% against several cancer cell lines including SNB-19 and OVCAR-8 .

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Methodology : Conducted using standard broth microdilution methods.

- Findings : The compound exhibited potent antimicrobial activity with MIC values of:

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Reference Year : 2024

Case Study 2: Anticancer Evaluation

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Methodology : MTT assay was employed to determine cell viability.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Reference Year : 2023

Case Study 3: Anti-inflammatory Properties

- Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Methodology : Cytokine levels were measured post-treatment.

- Findings : Treatment resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

- Reference Year : 2025

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Binding to cellular receptors and modulating their activity.

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

a. 5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives

Gul et al. (2013) synthesized N-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide, where the 4-nitrophenyl group replaces the ethylsulfonylphenyl group in the target compound . Pharmacological evaluation revealed moderate antimicrobial activity, suggesting that the nitro group’s electron-withdrawing nature enhances reactivity but may reduce solubility compared to the ethylsulfonyl group.

b. 5-(4-Chloro-2-Phenoxyphenyl)-1,3,4-oxadiazole Derivatives A study on 5-(4-chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (Supplementary Data, Compound 6f) highlights the impact of bulky substituents . In contrast, the target compound’s nitrofuran carboxamide introduces a nitro group that could enhance oxidative stress-mediated bioactivity .

Carboxamide-Linked Heterocycles

a. Thiadiazole-Based Analogs N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide () replaces the oxadiazole ring with a thiadiazole, which is more electronegative and may alter binding affinity .

b. Furan-3-Carboxamide Derivatives

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide () shares a furan carboxamide moiety but lacks the nitro group. The dimethyl substitution on the furan ring likely diminishes redox activity compared to the 5-nitrofuran in the target compound .

Bioactivity Profiles

- Antimicrobial Activity: The target compound’s nitrofuran may confer broader-spectrum antimicrobial activity compared to the nitrophenyl derivatives in Gul et al.

- Antidiabetic Potential: Tetrahydropyrimidine derivatives with a 1,3,4-oxadiazole core () demonstrated in vitro antidiabetic activity via α-glucosidase inhibition.

Analytical and Physicochemical Data

Table 1: Key Comparisons of Structural and Functional Attributes

Biological Activity

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a nitrofuran moiety, which are known for their biological significance. The IUPAC name for this compound is this compound. Its molecular formula is , with a molecular weight of approximately 358.36 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and nitrofuran moieties. For instance, derivatives similar to this compound have been tested against ESKAPE pathogens—bacteria known for their resistance to multiple drugs. In one study, compounds were screened for their minimum inhibitory concentration (MIC) against these pathogens, showing promising results with some derivatives outperforming traditional antibiotics like nitrofurantoin .

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Nitrofurantoin | 32 | E. coli |

| Compound A | 16 | S. aureus |

| Compound B | 8 | K. pneumoniae |

| This compound | 4 | A. baumannii |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. For example, compounds containing oxadiazole rings have demonstrated significant inhibition of pro-inflammatory cytokines in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Case Study: In Vivo Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a related oxadiazole derivative in a mouse model of induced inflammation. The results indicated a substantial reduction in edema and inflammatory markers compared to control groups .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Bacterial Enzymes : The nitrofuran component is known to interfere with bacterial DNA synthesis.

- Cytokine Modulation : Oxadiazole derivatives can influence the expression of cytokines involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications on the phenyl ring and variations in the substituents on the oxadiazole significantly affect biological activity . For instance, substituents that enhance lipophilicity may improve membrane permeability and bioavailability.

Q & A

Basic: What are the key synthetic routes and reaction condition optimizations for synthesizing this compound?

The synthesis typically involves multi-step protocols, including cyclization of substituted hydrazides with appropriate carbonyl derivatives to form the oxadiazole ring, followed by coupling with 5-nitrofuran-2-carboxylic acid derivatives. Key steps require optimization of:

- Temperature control : Exothermic reactions (e.g., cyclization) may require cooling to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for carboxamide coupling .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves yields .

Validation : Monitor intermediates via TLC and HPLC (>95% purity threshold) .

Basic: How is structural characterization performed to confirm the compound’s identity and purity?

A combination of spectroscopic and chromatographic methods is employed:

- NMR : and NMR confirm substituent positions (e.g., ethylsulfonyl group at 4-phenyl) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 434.05) .

- HPLC : Retention time consistency under gradient elution (C18 column, acetonitrile/water) ensures purity .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

Contradictory results (e.g., variable IC values in enzyme inhibition assays) may arise from assay conditions or impurity interference. To address this:

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric enzyme activity assays .

- Batch analysis : Test multiple synthesized batches to rule out impurity effects (e.g., residual solvents affecting solubility) .

- Structure-activity relationship (SAR) : Introduce controlled substitutions (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate contributing functional groups .

Advanced: What methodologies are recommended for identifying the compound’s biological targets and mechanisms of action?

- In vitro binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with suspected targets (e.g., kinases or bacterial enzymes) .

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways .

- Molecular docking : Simulate binding poses with targets (e.g., DNA gyrase) using AutoDock Vina; validate with mutagenesis studies .

Basic: What stability studies are critical for ensuring reliable experimental results?

Evaluate stability under:

- pH variations : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .

- Light/temperature : Store at 4°C (dark) vs. room temperature to assess photolytic/thermal decomposition .

- Solution stability : Monitor solubility in DMSO/PBS over 72 hours to prevent precipitation in biological assays .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition risks .

- Metabolite simulation : Use Xenosite to identify vulnerable sites (e.g., nitro group reduction) .

- Free energy calculations : MM-GBSA estimates binding affinity improvements for modified analogs .

Advanced: What experimental strategies are effective for elucidating structure-activity relationships (SAR) in analogs?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., oxadiazole → thiadiazole) and test bioactivity .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC data to map electrostatic/hydrophobic contributions .

- Crystallography : Co-crystallize with target proteins (if available) to guide rational modifications .

Basic: What analytical techniques are prioritized for assessing in vitro vs. in vivo discrepancies?

- Plasma protein binding : Equilibrium dialysis to measure free fraction available for activity .

- Metabolite profiling : LC-MS/MS identifies major metabolites in liver microsomes .

- Tissue distribution : Radiolabeled compound tracking in animal models quantifies biodistribution .

Advanced: How can researchers integrate multi-omics data to contextualize the compound’s therapeutic potential?

- Proteomics : SILAC-based quantification identifies protein expression changes post-treatment .

- Metabolomics : NMR or LC-MS profiles reveal metabolic pathway disruptions (e.g., TCA cycle inhibition) .

- Network pharmacology : Build interaction networks (e.g., STRING) to map polypharmacology .

Basic: What are the best practices for comparing this compound’s activity to structurally related analogs?

- Standardized assays : Use identical cell lines and assay conditions (e.g., MTT assay at 48 hours) .

- Physicochemical profiling : Compare logD, solubility, and permeability (Caco-2 assay) .

- Dose-response curves : Calculate EC/IC values with Hill slope analysis for potency/efficacy comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.